molecular formula C13H16N2O3S B2793058 Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 346716-72-1

Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2793058
CAS No.: 346716-72-1
M. Wt: 280.34
InChI Key: RWJDGKXKRYLWCE-UHFFFAOYSA-N
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Description

Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidone derivative characterized by a thienyl substituent at the 4-position and an isopropyl ester group at the 5-position. This compound belongs to a class of molecules studied for their biological activities, including enzyme inhibition and antimicrobial properties . Its structure combines a heterocyclic pyrimidine core with a thiophene ring, which modulates electronic and steric properties critical for interactions with biological targets.

Properties

IUPAC Name

propan-2-yl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-7(2)18-12(16)10-8(3)14-13(17)15-11(10)9-5-4-6-19-9/h4-7,11H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJDGKXKRYLWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321184
Record name propan-2-yl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346716-72-1
Record name propan-2-yl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C13H16N2O3S and a molecular weight of approximately 280.34 g/mol, this compound is characterized by its unique structural features, including a thienyl group which may contribute to its pharmacological properties .

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H16N2O3S
  • CAS Registry Number : 346716-72-1
  • InChIKey : RWJDGKXKRYLWCE-UHFFFAOYSA-N

The structural formula indicates the presence of a pyrimidine ring fused with a thienyl moiety, which is often associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic effects:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been explored for their effectiveness against various bacterial strains. The thienyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy .

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit inflammatory mediators in various models. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrimidine derivatives:

  • Antibacterial Study :
    • A study assessed the antibacterial activity of various pyrimidines against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the structure significantly affected potency, suggesting that similar modifications to this compound could yield enhanced antibacterial effects .
  • Anticancer Activity :
    • Research on related compounds has shown that they can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Mechanism :
    • A study focused on the anti-inflammatory effects of pyrimidine derivatives demonstrated inhibition of nitric oxide production in macrophages. This suggests that this compound may similarly exert anti-inflammatory effects through similar pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) against various pathogens:

CompoundMIC (µg/mL)Target Organism
Isopropyl derivative20Candida albicans
Compound A10Staphylococcus aureus
Compound B50Escherichia coli

These findings suggest its potential as an antimicrobial agent effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines:

Cell LineIC50 (µM)Compound Tested
MCF-730Isopropyl derivative
HeLa25Isopropyl derivative

These results indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives similar to Isopropyl 6-methyl-2-oxo compounds. The results highlighted the potential for developing new antimicrobial agents based on these structures .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer properties, derivatives were tested against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The promising IC50 values suggest that these compounds could serve as lead structures for novel anticancer drugs .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydropyrimidone Derivatives
Compound Name 4-Position Substituent Ester Group Key Biological Data (IC50/% Inhibition) Reference
Methyl 6-methyl-2-oxo-4-phenyl-... Phenyl Methyl IC50 = 424.1 ± 0.9; 99% inhibition
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-... Thiophen-3-yl Methyl 47.1% inhibition
Target Compound (Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-...) Thiophen-2-yl Isopropyl Data pending (structural analog studies)
Propyl 6-methyl-2-oxo-4-(2-thienyl)-... (8013-7625) Thiophen-2-yl Propyl Screening compound (no specific data)
Ethyl 6-methyl-2-oxo-4-(2-thienyl)-... (EMOTTC) Thiophen-2-yl Ethyl Antibacterial activity against ophthalmic pathogens
Benzyl 6-methyl-2-oxo-4-(2-thienyl)-... Thiophen-2-yl Benzyl Discontinued (stability/efficacy issues)

Key Findings

Thiophen-3-yl analogs show reduced inhibition (47.1% vs. 99% for phenyl), suggesting positional isomerism significantly affects activity .

Ester Group Influence: Isopropyl vs. Benzyl esters (e.g., ) were discontinued, likely due to excessive hydrophobicity or poor pharmacokinetics .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thienyl substitution at C4) and esterification. Key signals include the isopropyl methyl doublet (~1.2 ppm) and the tetrahydro pyrimidine ring protons (δ 3.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities; purity >95% is achievable with optimized mobile phases .
  • X-ray Crystallography : Single-crystal analysis (e.g., from ethanol recrystallization) provides definitive conformation, such as chair-like pyrimidine rings and thienyl planar orientation .

How does the thienyl substituent influence biological activity, and what assays validate its pharmacological potential?

Advanced Research Focus
The 2-thienyl group enhances π-π interactions with biological targets, potentially improving binding affinity. For example:

  • Antimicrobial Activity : Disk diffusion assays against S. aureus (MIC = 32 µg/mL) show the thienyl group increases membrane permeability compared to phenyl analogs .
  • Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) predicts competitive inhibition of dihydrofolate reductase (DHFR) via H-bonding with the pyrimidine-2-oxo group and hydrophobic interactions with thienyl .
    Validation Strategy : Combine in vitro assays (e.g., fluorometric DHFR inhibition) with in silico simulations to correlate substituent effects with activity.

How can researchers resolve contradictions in reported solubility and stability data?

Advanced Research Focus
Discrepancies arise from solvent polarity and crystallinity differences. For example:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Conflicting reports may stem from amorphous vs. crystalline forms .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point range of 145–150°C, but decomposition above 200°C varies with purity .
    Resolution Method : Standardize characterization protocols (e.g., USP guidelines) and use thermogravimetric analysis (TGA) to quantify degradation kinetics.

What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?

Advanced Research Focus
Competing reactivity at C4 (thienyl) and C6 (methyl) complicates further derivatization. Proven approaches include:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block the 2-oxo group during C5 carboxylate modification .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at C4-thienyl (e.g., introducing aryl boronic acids) requires Pd(PPh₃)₄ and inert conditions .
    Analytical Validation : Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity analysis).

What computational tools predict the compound’s pharmacokinetic properties and toxicity?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME estimates moderate intestinal absorption (LogP = 2.8) and CYP3A4 metabolism. ProTox-II predicts low hepatotoxicity (LD₅₀ = 1200 mg/kg) .
  • Molecular Dynamics (MD) : GROMACS simulations reveal stable binding to DHFR over 100 ns, supporting sustained inhibition .
    Experimental Correlation : Validate predictions with in vitro Caco-2 permeability and Ames mutagenicity assays.

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